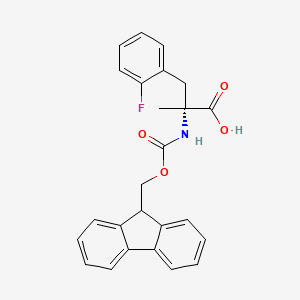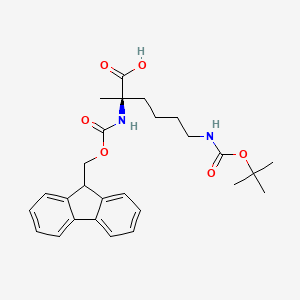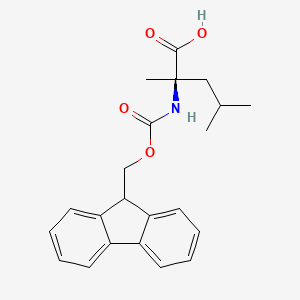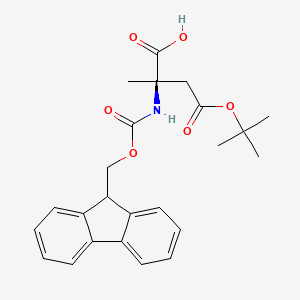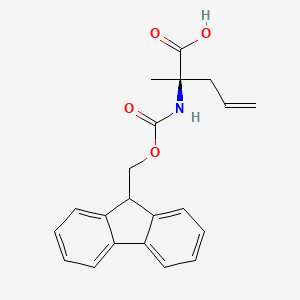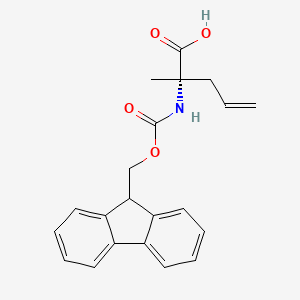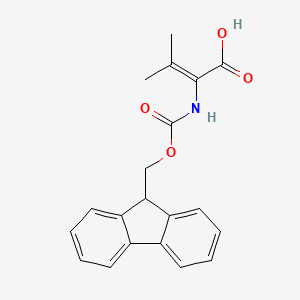
(S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a diazo ketone derivative that contains a Boc-protected amino group and a methylthio group. It has been synthesized using various methods and has shown promising results in different scientific research areas.
Wirkmechanismus
The mechanism of action of (S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone is not fully understood. However, it is believed to act as a photoaffinity probe by covalently binding to the target protein upon UV irradiation. The covalent binding of the compound to the protein allows for the identification and isolation of the protein target.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the biochemical and physiological processes in cells. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have an inhibitory effect on certain enzymes, including proteases and kinases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone in lab experiments is its ability to selectively target specific proteins. This makes it a valuable tool for identifying and isolating protein targets. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with caution and follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for the research on (S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone. One of the potential directions is to explore its potential as an anti-cancer agent. Further research is needed to understand its mechanism of action and its potential as a therapeutic agent. Another potential direction is to explore its use as a photoaffinity probe in chemical biology. This compound has shown promising results in identifying protein targets, and further research is needed to explore its potential in this area. Finally, there is a need for further research to explore the potential applications of this compound in other scientific research areas, including drug discovery and organic synthesis.
In conclusion, this compound is a unique compound that has shown promising results in various scientific research areas. Its potential as a therapeutic agent and photoaffinity probe makes it a valuable tool for researchers. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of (S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone involves the reaction of (S)-3-amino-2-methylthiopentan-1-ol with ethyl chloroformate to form an intermediate compound. The intermediate compound is then treated with sodium azide and triethylamine to form the final compound. The yield of the synthesis process is around 60%.
Wissenschaftliche Forschungsanwendungen
(S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone has been used in various scientific research applications, including organic synthesis, chemical biology, and medicinal chemistry. It has been used as a reagent in the synthesis of various organic molecules, including amino acids, peptides, and heterocycles. In chemical biology, this compound has been used as a photoaffinity probe for the identification of protein targets. In medicinal chemistry, it has been used as a potential anti-cancer agent.
Eigenschaften
IUPAC Name |
tert-butyl N-[(3S)-1-diazo-5-methylsulfanyl-2-oxopentan-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3S/c1-11(2,3)17-10(16)14-8(5-6-18-4)9(15)7-13-12/h7-8H,5-6H2,1-4H3,(H,14,16)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGHBTCJCONBSA-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)C=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)C=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

